molecular formula C2H5NO2 B1601395 2-aminoacetic acid CAS No. 52-64-2

2-aminoacetic acid

Cat. No.: B1601395
CAS No.: 52-64-2
M. Wt: 77.059 g/mol
InChI Key: DHMQDGOQFOQNFH-NJFSPNSNSA-N
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Description

2-Aminoacetic acid, also known as glycine, is the simplest amino acid with the chemical formula NH₂CH₂COOH. It is a non-essential amino acid, meaning it can be synthesized by the human body. Glycine is integral to the formation of proteins and is involved in various metabolic processes. It is chemically neutral and metabolically inert, making it a versatile compound in both biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoacetic acid can be synthesized through several methods:

Industrial Production Methods: Industrially, this compound is produced by hydrolyzing gelatin or other protein materials. The process involves boiling the protein source with sulfuric acid, neutralizing the solution with calcium carbonate, and then filtering and evaporating the solution to obtain crystalline this compound .

Chemical Reactions Analysis

2-Aminoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitrous acid, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-Aminoacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It plays a crucial role in the synthesis of proteins and other biomolecules like collagen and glutathione.

    Medicine: It is used in total parenteral nutrition and as an irrigation solution during surgery. It also has potential therapeutic applications due to its anti-inflammatory and cytoprotective properties.

    Industry: It is used in the production of fertilizers, animal feed, and as a flavor enhancer in food products

Mechanism of Action

2-Aminoacetic acid exerts its effects through various mechanisms:

    Neurotransmitter: It functions as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors, which leads to the opening of chloride channels and hyperpolarization of neurons.

    Metabolic Functions: It is involved in the synthesis of heme, purines, and other amino acids. .

Comparison with Similar Compounds

2-Aminoacetic acid is unique among amino acids due to its simple structure and versatility. Similar compounds include:

In comparison, this compound is the only achiral proteinogenic amino acid and can fit into both hydrophilic and hydrophobic environments due to its minimal side chain .

Properties

IUPAC Name

2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH2](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514664
Record name (2-~14~C)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-64-2
Record name (2-~14~C)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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